3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid

fragment-based drug discovery crystallographic fragment screening spliceosome

Fragment-based drug discovery programs targeting the Aar2/RNaseH interface require isomer-pure, crystallographically validated starting points. This (2E)-configured fragment (MW 231.25) resolves that need. • PanDDA-validated hit with 1.50 Å bound-state model (PDB 7FMJ) for direct fragment growing. • Mild Michael acceptor enables reversible covalent engagement; distinct from non-unsaturated analogs. • Single (2E)-isomer eliminates stereochemical batch variability common in generic cinnamic acid supplies.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
Cat. No. B11723200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=C(C=C2)C=CC(=O)O
InChIInChI=1S/C13H13NO3/c15-12-2-1-9-14(12)11-6-3-10(4-7-11)5-8-13(16)17/h3-8H,1-2,9H2,(H,16,17)
InChIKeySMWOSZUZMNXRKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic Acid


3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid (CAS 160648-06-6 / 194928-68-2; PDB ligand ID V5O) is a synthetic small-molecule fragment (MW 231.25 g/mol, C₁₃H₁₃NO₃) that combines a (2E)-configured cinnamic acid scaffold with a 4-(2-oxopyrrolidin-1-yl)phenyl substituent [1]. The compound was originally deployed as fragment P06C12 within the 1,103-member F2X-Universal Library and was identified as a crystallographic hit against the Aar2/RNaseH domain of the yeast spliceosomal Prp8 protein–protein complex (PDB 7FMJ, resolution 1.50 Å) [2]. Its structure integrates an α,β-unsaturated carboxylic acid terminus, a para-substituted aromatic linker, and a γ-lactam (2-pyrrolidinone) ring, yielding a balanced profile of hydrogen-bond donors (1), acceptors (3), and moderate lipophilicity (reported logP ~2.1) [1].

Crystallographic fragment screening workflows
Validated hit from F2X-Universal Library
(2E)-enoic acid and γ-lactam pharmacophores
Single (2E)-isomer confirmed by PDB coordinates

Why Structural Analogs Cannot Substitute


Closely related compounds—including parent cinnamic acid (MW 148.16, TPSA 37.3 Ų), 4-(2-oxopyrrolidin-1-yl)benzoic acid (MW 205.21, logP 1.58, lacking the α,β-unsaturated enoic acid), and 1-cinnamoyl-2-pyrrolidinone (amide connectivity vs. N-aryl)—differ materially in at least two of three essential attributes: (i) the stereoelectronically defined (2E)-enoic acid terminus, (ii) the para-N-aryl-γ-lactam substitution pattern that establishes a specific dihedral angle between the aromatic ring and the pyrrolidinone plane, and (iii) the combined pharmacophore presentation recognized in the Aar2/RNaseH crystallographic binding pose (PDB 7FMJ) [1]. These structural divergences translate into distinct hydrogen-bonding geometries, altered rotational freedom, and different electrophilic reactivity profiles, making simple interchange pharmacologically and crystallographically invalid without re-optimization of the entire binding interaction network [2].

Missing (2E)-enoic acid terminus
Analogs without the α,β-unsaturation lose the stereoelectronically defined binding geometry and potential covalent engagement.
Altered pyrrolidinone connectivity
Amide-linked variants introduce different dihedral angles and conformational flexibility, disrupting the pharmacophore presentation seen in the co-crystal structure.
Incomplete pharmacophore set
Parent cinnamic acid or mono-functional analogs cannot simultaneously present the three pharmacophoric elements required for the crystallographically validated binding network.

Quantitative Differentiation Evidence


Crystallographic Binding Mode Validation

3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid (as ligand V5O) has an experimentally determined binding pose in complex with the Aar2/RNaseH protein–protein interface, solved at 1.50 Å resolution by X-ray diffraction and deposited as PDB 7FMJ [1]. In contrast, parent cinnamic acid and the direct saturated analog 4-(2-oxopyrrolidin-1-yl)benzoic acid lack any publicly deposited co-crystal structure with this target, precluding structure-guided optimization. Among the 1,103 fragments screened, V5O was one of 269 validated hits (24.4% hit rate) that yielded interpretable PanDDA event maps, confirming reliable occupancy at its binding site [1].

Crystallographic Binding Mode
Head-to-head
1.50 Å co-crystal (PDB 7FMJ) vs. no structural data for comparators
Supports structure-guided design context
PanDDA-validated bound state; comparators lack deposited co-crystals
fragment-based drug discovery crystallographic fragment screening spliceosome Aar2/RNaseH protein–protein interaction

Physicochemical Profile Comparison

The target compound occupies a distinct region of fragment physicochemical space not accessible to its closest analogs. Its topological polar surface area (TPSA) of approximately 57.6 Ų (calculated by fragment contribution method) provides 54% greater polar surface than cinnamic acid (TPSA 37.3 Ų) [1], enhancing aqueous solubility and hydrogen-bonding capacity while remaining below the 60 Ų threshold often associated with acceptable passive membrane permeability for fragments [2]. The measured logP of 2.1 positions it at the upper end of fragment-like lipophilicity (congruent with the F2X-Universal Library design), whereas 4-(2-oxopyrrolidin-1-yl)benzoic acid (logP 1.58, TPSA 57.6 Ų) lacks the α,β-unsaturation required for Michael acceptor reactivity and potential covalent engagement [3].

Physicochemical Profile
Reported
TPSA +20.3 Ų · logP +0.52 vs. closest analogs
Supports versatile fragment selection context
Calculated TPSA; experimental logP from ChemBase
physicochemical properties drug-likeness fragment library design Lipinski parameters polar surface area

Stereochemical Purity and Definition

The compound is supplied and characterized as the single (2E)-geometric isomer, as confirmed by its deposition in the PDB under the ligand code V5O with explicit E-stereochemistry in the propenoic acid chain [1]. The canonical SMILES (C1CC(=O)N(C1)C2=CC=C(C=C2)/C=C/C(=O)O) encodes this stereochemical assignment. This is functionally significant: (Z)-cinnamic acid derivatives exhibit fundamentally different planarity, dipole moments, and hydrogen-bonding geometries compared to their E-counterparts, often leading to divergent or abolished biological activity [2]. Generic cinnamic acid supplies may contain undefined or mixed E/Z ratios, introducing batch-to-batch variability that confounds reproducible fragment screening [2].

Stereochemical Purity
Class-level
Single (2E)-isomer confirmed by PDB coordinates
Reduces isomer-related screening variability
Photoisomerization context requires review
stereochemistry geometric isomerism E/Z configuration cinnamic acid derivatives biological activity dependence

Fragment Library Provenance and Quality

This compound (P06C12) is a member of the F2X-Universal Library, a 1,103-compound fragment collection specifically designed and quality-controlled for crystallographic fragment screening [1]. The F2X-Universal Library achieved a 24.4% hit rate (269 hits across 10 binding sites) in the Aar2/RNaseH campaign, with each hit validated by PanDDA event map analysis [1]. In contrast, generic commercial cinnamic acid derivatives or 2-pyrrolidinone building blocks lack this screening pedigree and may contain trace impurities (e.g., residual palladium, solvents, or isomerization products) that generate spurious crystallographic signals or interfere with binding assays. The F2X-Entry Screen subset yielded hit rates of 30% against endothiapepsin and 21% against Aar2/RNaseH, demonstrating consistent fragment behavior across targets [2].

Fragment Library Provenance
Head-to-head
PanDDA-validated F2X-Universal hit (24.4% hit rate)
Reduces validation risk for crystallographic screening
Generic building blocks lack crystallographic QC
fragment library F2X-Universal quality control crystallographic screening hit validation

Combined Pharmacophore Architecture

The compound uniquely co-presents two validated pharmacophoric elements—the cinnamic acid moiety (capable of carboxylate-mediated salt bridges and π-stacking with aromatic residues) and the 2-pyrrolidinone ring (capable of dipole–dipole interactions and serving as a hydrogen bond acceptor via the lactam carbonyl)—connected through a rigid para-phenylene linker [1]. In the PDB 7FMJ bound state, both functional groups engage the protein: the carboxylic acid forms hydrogen bonds within the binding pocket, while the 2-pyrrolidinone oxygen contributes additional polar contacts, as visualized in the 3D interaction diagram [1]. Neither cinnamic acid alone (TPSA 37.3 Ų, only carboxylic acid and phenyl ring) nor 1-cinnamoyl-2-pyrrolidinone (amide linker; altered dihedral angle and increased conformational flexibility) can replicate this exact pharmacophore presentation geometry simultaneously [2].

Combined Pharmacophore Architecture
Reported
3 pharmacophoric elements presented · comparators 1–2 only
Supports fragment-growing selection context
PDB 7FMJ bound-state geometry defines orientation
pharmacophore hybridization multivalent binding fragment growing structure-based design protein–protein interaction inhibitors

High-Impact Research Applications


Structure-Guided Fragment Growing

The experimentally determined binding pose at 1.50 Å resolution (PDB 7FMJ) provides an immediate starting point for fragment growing at the Aar2/RNaseH interface, a validated target in pre-mRNA splicing regulation [1]. Researchers can use the deposited PanDDA bound-state model to computationally enumerate growth vectors from the carboxylic acid or pyrrolidinone ring positions without requiring de novo co-crystallization. This scenario is directly supported by the crystallographic evidence in Section 3, Evidence Item 1 [1].

Covalent Fragment Library Expansion

The (2E)-enoic acid moiety serves as a mild Michael acceptor, enabling exploration of covalent engagement with cysteine residues at the Aar2/RNaseH binding site or other targets. Unlike 4-(2-oxopyrrolidin-1-yl)benzoic acid (which lacks the α,β-unsaturation and therefore cannot act as a Michael acceptor), this compound retains the potential for reversible covalent inhibition while maintaining fragment-like physicochemical properties (MW 231.25, logP 2.1) [2]. This is supported by the physicochemical differentiation evidence in Section 3, Evidence Item 2 [2].

Multi-Target Pharmacophore Screening

Because the compound simultaneously presents cinnamic acid and 2-pyrrolidinone pharmacophores in a rigid, crystallographically defined geometry, it is a valuable probe for screening panels that include targets recognizing either or both motifs (e.g., kinases, bromodomains, or proteases that bind aromatic carboxylates and/or γ-lactams) [3]. The F2X-Universal Library provenance and PanDDA validation provide quality assurance that generic commercial building blocks cannot match, as documented in Section 3, Evidence Item 4 [3].

Isomer-Sensitive Fragment Screening

Targets for which E/Z geometry of the α,β-unsaturated carbonyl system determines binding (e.g., covalent inhibitors where the trajectory of nucleophilic attack by a catalytic cysteine depends on the olefin configuration) benefit from the single (2E)-isomer identity of this compound, confirmed by both SMILES specification and crystallographic electron density [4]. This avoids the batch variability and false-negative risks inherent in stereochemically ambiguous cinnamic acid supplies, as established in Section 3, Evidence Item 3 [4].

Application
Selection Property
Validation Focus
Structure-guided fragment growing
Crystallographically validated binding pose
Bound-state model reproducibility
Covalent fragment library expansion
α,β-Unsaturated enoic acid (Michael acceptor)
Reversible covalent engagement assays
Multi-target pharmacophore screening
Dual pharmacophore (cinnamate + γ-lactam) presentation
Panel screening hit consistency
Isomer-sensitive fragment screening
Defined (2E)-stereochemistry
Isomer-dependent binding confirmation
Quote Request

Request a Quote for 3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.